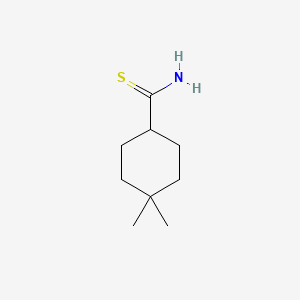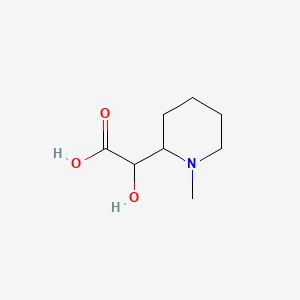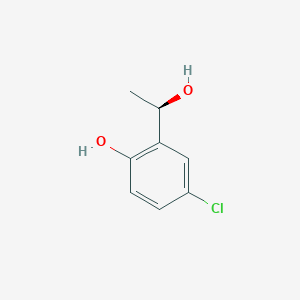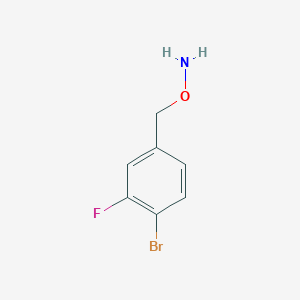
4,4-Dimethylcyclohexane-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It consists of a cyclohexane ring substituted with two methyl groups at the 4th position and a carbothioamide group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexane-1-carbothioamide typically involves the reaction of 4,4-dimethylcyclohexanone with thioamide reagents under specific conditions. One common method is the reaction of 4,4-dimethylcyclohexanone with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired carbothioamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4,4-Dimethylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out under mild conditions.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexane derivatives.
科学研究应用
4,4-Dimethylcyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Dimethylcyclohexane-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing its activity and interactions.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carbothioamide: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-carbothioamide: Contains only one methyl group, leading to variations in reactivity and applications.
4,4-Dimethylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide, affecting its chemical behavior.
Uniqueness
4,4-Dimethylcyclohexane-1-carbothioamide is unique due to the presence of two methyl groups at the 4th position, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
属性
分子式 |
C9H17NS |
|---|---|
分子量 |
171.31 g/mol |
IUPAC 名称 |
4,4-dimethylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C9H17NS/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
InChI 键 |
ZOLWZOHZXSZOIS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C(=S)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)



